2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Scientific Research Applications
2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-methylbenzylamine with a thienopyrimidine derivative, followed by acylation with 4-phenylbutan-2-yl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thienopyrimidine core, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the enzyme myeloperoxidase (MPO), which plays a role in the inflammatory response and is implicated in cardiovascular diseases . By inhibiting MPO, this compound can reduce oxidative stress and inflammation, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
1- [2- (aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo [3,2-d]pyrimidin-4-one: Another compound with a thienopyrimidine core, known for its MPO inhibitory activity.
7-benzyl-4- (2-methylbenzyl)-2,4,6,7,8,9-hexahydroimidazo [1,2-A]pyrido [3,4-E]pyrimidin-5 (1H)-one: Used in cancer therapy and shares structural similarities with the target compound.
Uniqueness
2-({3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide stands out due to its specific structural features, such as the combination of a thienopyrimidine core with a phenylbutan-2-yl acetamide moiety. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-phenylbutan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-18-8-11-21(12-9-18)16-29-25(31)24-22(14-15-32-24)28-26(29)33-17-23(30)27-19(2)10-13-20-6-4-3-5-7-20/h3-9,11-12,14-15,19H,10,13,16-17H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAGMLDFSZXNHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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